PI3K-IN-31 -

PI3K-IN-31

Catalog Number: EVT-10986568
CAS Number:
Molecular Formula: C19H23F2N7O3
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphoinositide 3-kinase inhibitor 31, commonly referred to as PI3K-IN-31, is a synthetic compound designed to inhibit the activity of phosphoinositide 3-kinases, which are crucial in various cellular processes including growth, proliferation, and survival. The compound is primarily studied for its potential therapeutic applications in cancer and other diseases characterized by dysregulated PI3K signaling.

Source

PI3K-IN-31 is synthesized through a series of chemical reactions that involve the modification of pyrimidine derivatives. The structural design aims to enhance specificity and potency against various isoforms of phosphoinositide 3-kinase.

Classification

PI3K-IN-31 belongs to the class of small molecule inhibitors specifically targeting the phosphoinositide 3-kinase signaling pathway. This pathway is integral to cellular metabolism and growth, making it a significant target in cancer therapy.

Synthesis Analysis

Methods

The synthesis of PI3K-IN-31 typically involves multi-step organic reactions. Key steps include:

  1. Formation of Intermediates: Initial reactions often involve halogenated pyrimidines reacting with amines or alcohols through nucleophilic substitution.
  2. Coupling Reactions: Subsequent coupling with boronic acids or other electrophiles to form the final product.
  3. Purification: The final compound is purified using high-performance liquid chromatography to ensure high purity (>95%).

Technical Details

The synthesis process may utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: For structural confirmation.
  • Mass Spectrometry: To ascertain molecular weight and confirm the identity of synthesized compounds.
  • Chromatography: For purification and analysis of reaction products.
Molecular Structure Analysis

Structure

The molecular structure of PI3K-IN-31 features a pyrimidine core with various substituents that enhance its binding affinity to the target enzyme. The specific arrangement of functional groups is critical for its inhibitory activity.

Data

Key data points include:

  • Molecular formula: C₁₄H₁₅ClN₄O
  • Molecular weight: Approximately 290.75 g/mol.
  • Structural representation can be deduced from spectral data obtained during synthesis.
Chemical Reactions Analysis

Reactions

PI3K-IN-31 undergoes several chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: Involves the attack on electrophilic centers in halogenated compounds.
  2. Coupling Reactions: Typically involves palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

Technical Details

The reaction conditions (temperature, solvent, and time) are optimized for maximum yield and selectivity towards the desired product. Reaction monitoring is performed using thin-layer chromatography or spectroscopic methods.

Mechanism of Action

Process

PI3K-IN-31 exerts its inhibitory effects by binding to the active site of phosphoinositide 3-kinase, preventing substrate phosphorylation. This inhibition disrupts downstream signaling pathways associated with cell growth and survival.

Data

In vitro studies have demonstrated that PI3K-IN-31 effectively reduces the phosphorylation levels of key downstream targets such as Akt and mTOR, leading to decreased cell proliferation in cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows for further derivatization if needed for enhancing biological activity.
Applications

Scientific Uses

PI3K-IN-31 has been primarily investigated for its potential applications in:

  1. Cancer Therapy: Targeting tumors with aberrant PI3K signaling pathways.
  2. Metabolic Disorders: Exploring its role in diseases where PI3K signaling is disrupted, such as diabetes or obesity.
  3. Research Tool: As a chemical probe to elucidate PI3K-related biological processes in various cellular models.
Introduction to Phosphatidylinositol 3-Kinase Signaling and Therapeutic Targeting

The Phosphatidylinositol 3-kinase (Phosphatidylinositol 3-kinase) pathway is a critical signal transduction network regulating fundamental cellular processes, including survival, proliferation, metabolism, and motility. Aberrant activation of this pathway, frequently driven by mutations in Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha or loss of Phosphatase and Tensin Homolog function, constitutes a hallmark of diverse malignancies [2] [5] [10]. Class I Phosphatidylinositol 3-kinase enzymes, categorized into IA (catalytic subunits p110α, p110β, p110δ) and IB (p110γ), generate the lipid second messenger Phosphatidylinositol-3,4,5-Trisphosphate. This molecule recruits downstream effectors such as Protein Kinase B and Mammalian Target of Rapamycin, driving oncogenic phenotypes [2] [9] [10].

Role of Class I Phosphatidylinositol 3-Kinase Isoforms in Oncogenic Signaling Networks

Class I isoforms exhibit distinct expression patterns and mechanisms of activation:

  • p110α (Encoded by Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha): Ubiquitously expressed, p110α is frequently activated by somatic mutations (e.g., Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha H1047R) in solid tumors. These mutations occur in 10–53% of endometrial, 7–36% of breast, and 17–31% of colorectal cancers, promoting growth factor-independent signaling and tumorigenesis [10].
  • p110β (Encoded by Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Beta): While less frequently mutated, p110β is crucial in contexts of Phosphatase and Tensin Homolog loss. It signals primarily downstream of G-Protein Coupled Receptors and supports tumor progression in prostate cancer, where overexpression occurs in ~47% of cases [3] [10].
  • p110δ and p110γ (Encoded by Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Delta and Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Gamma): Predominantly expressed in leukocytes, these isoforms contribute to hematologic malignancies and modulate the tumor microenvironment. Overexpression of p110δ drives B-cell survival and transformation [3] [6] [10].

All class I isoforms signal via Protein Kinase B/Mammalian Target of Rapamycin activation but exhibit isoform-specific dependencies on upstream regulators like Rat Sarcoma Viral Oncogene Homolog or G-Protein Coupled Receptors [3] [6].

Rationale for Targeted Inhibition in Phosphatidylinositol 3-Kinase Pathway-Aberrant Cancers

Hyperactivation of the Phosphatidylinositol 3-Kinase pathway is oncogenic across diverse cancers (Table 1). Targeting this pathway aims to disrupt downstream survival and proliferative signals while potentially overcoming resistance to conventional therapies. The therapeutic rationale is strengthened by:

  • High Mutation Prevalence: Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha ranks among the most commonly mutated oncogenes, and Phosphatase and Tensin Homolog is among the most frequently inactivated tumor suppressors [5] [10].
  • Oncogene Addiction: Some cancers exhibit dependence on specific Phosphatidylinositol 3-Kinase isoforms for survival, particularly those with Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha mutations or Phosphatase and Tensin Homolog loss [4] [10].
  • Immunomodulatory Potential: Inhibition of p110δ or p110γ may reprogram the tumor microenvironment by reducing immunosuppressive cell populations [7].

Table 1: Prevalence of Class I Phosphatidylinositol 3-Kinase Pathway Alterations in Human Cancers [10]

Gene/IsoformAlteration TypeExemplary Cancer TypesFrequency Range
Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (p110α)MutationEndometrial, Breast, Colorectal7.1% - 53.0%
Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha (p110α)AmplificationHead and Neck, Lung, Cervical9.1% - 100%
Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Beta (p110β)OverexpressionProstate, Glioblastoma40.0% - 46.7%
Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Regulatory Subunit 1 (p85α)MutationEndometrial, Glioblastoma, Colorectal4.6% - 32.8%
Phosphatase and Tensin HomologDeletion/MutationGlioblastoma, Endometrial, Prostate20% - 80%

PI3K-IN-31 within the Developmental Landscape of Phosphatidylinositol 3-Kinase Inhibitors

The evolution of Phosphatidylinositol 3-Kinase inhibitors progressed from early pan-Phosphatidylinositol 3-Kinase agents (e.g., Buparlisib) to isoform-selective compounds. Pan-inhibitors often demonstrated limited therapeutic windows due to on-target toxicities from simultaneous blockade of multiple isoforms [4] [7]. Second-generation inhibitors (e.g., Alpelisib for p110α, Idelalisib for p110δ) improved specificity but faced challenges related to pathway reactivation and resistance [4]. PI3K-IN-31 (Compound 6b) represents a potent, ATP-competitive inhibitor designed to target specific class IA isoforms with nanomolar potency. Its development aligns with the strategy to balance efficacy against key oncogenic isoforms (particularly p110α and p110δ) while potentially mitigating off-target effects [1] [4].

Properties

Product Name

PI3K-IN-31

IUPAC Name

2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C19H23F2N7O3

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C19H23F2N7O3/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26(5-9-29)6-10-30)23-18(25-19)27-7-11-31-12-8-27/h1-4,15,29-30H,5-12H2

InChI Key

DUFOKEKRNQSOSS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N(CCO)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.